molecular formula C17H16N2O B3989489 3-benzyl-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

3-benzyl-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No. B3989489
M. Wt: 264.32 g/mol
InChI Key: YIPNNLJJPANJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine class of drugs. This compound has been widely studied due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

The exact mechanism of action of 3-benzyl-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is not fully understood. However, it is believed to work by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. This leads to a decrease in neuronal excitability and results in the anxiolytic, sedative, and anticonvulsant effects of this compound.
Biochemical and Physiological Effects:
3-benzyl-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This results in the anxiolytic, sedative, and anticonvulsant effects of this compound. Additionally, this compound has been shown to have muscle relaxant properties, which can be beneficial in the treatment of muscle spasms and other related conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one in lab experiments is its well-established synthesis method. This makes it easy to obtain the compound for research purposes. Additionally, this compound has been extensively studied, which means that there is a significant amount of information available on its properties and potential therapeutic applications.
One of the limitations of using this compound in lab experiments is its potential for toxicity. Studies have shown that high doses of this compound can lead to adverse effects, including respiratory depression and coma. Therefore, careful dosing and monitoring are necessary when using this compound in lab experiments.

Future Directions

There are several future directions for research on 3-benzyl-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one. One area of research is the development of more potent and selective compounds that can target specific neurological disorders. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to determine the long-term effects of this compound and its potential for addiction and abuse.

Scientific Research Applications

3-benzyl-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been extensively studied for its potential therapeutic applications in various neurological disorders. Some of the areas where this compound has shown promising results include anxiety, depression, epilepsy, and insomnia. Studies have also shown that this compound has anticonvulsant and muscle relaxant properties.

properties

IUPAC Name

3-benzyl-4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-14(11-13-7-3-2-4-8-13)17(20)19-16-10-6-5-9-15(16)18-12/h2-10,14H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPNNLJJPANJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC(=O)C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-benzyl-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 2
3-benzyl-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 3
3-benzyl-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 4
3-benzyl-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 5
3-benzyl-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 6
3-benzyl-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

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